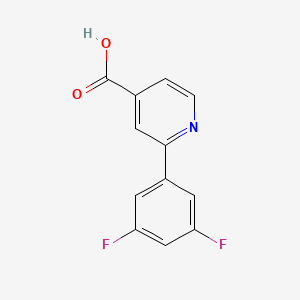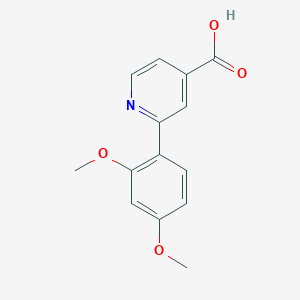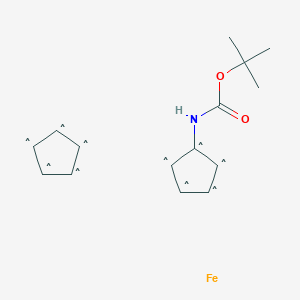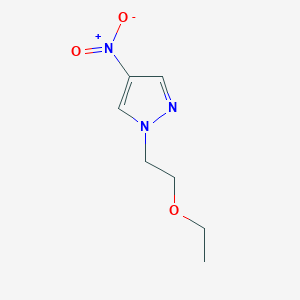![molecular formula C12H16ClFN2 B6361659 1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane CAS No. 1240566-01-1](/img/structure/B6361659.png)
1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane” is a synthetic molecule that has been studied for its potential applications in pharmaceutical and cosmetic industries . It has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate, followed by deprotection . This process generates the key intermediate 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .Molecular Structure Analysis
The molecular structure of “1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane” is characterized by the presence of a 3-chloro-4-fluorophenyl fragment incorporated into distinct chemotypes . This fragment is an important structural feature that improves the inhibition of tyrosinase .Chemical Reactions Analysis
The chemical reactions involving “1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane” are primarily related to its role as a tyrosinase inhibitor . The 4-fluorobenzyl moiety of the compound is effective in interactions with the catalytic site of tyrosinase, and the additional chlorine atom enhances inhibitory activity .Wissenschaftliche Forschungsanwendungen
Inhibitor of Tyrosinase
The compound has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms. Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Development of Pharmaceutical and Cosmetic Applications
The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications . The compound has been used in the synthesis of new small compounds for this purpose .
Molecular Modelling
The compound has been used in molecular modelling studies to understand the interaction of the 3-chloro-4-fluorophenyl moiety with the catalytic site of tyrosinase . This helps in the design of more effective inhibitors .
Optimization of Biological Activity
The compound has been used in the optimization of biological activity of other compounds. For example, the introduction of the 3-chloro-4-fluorophenyl moiety in the aromatic tail of several piperazine-based compounds has been done to enhance their biological activity .
Study of Neurodegenerative Diseases
The compound can be used in the study of neurodegenerative diseases like Parkinson’s disease. The accumulation of melanin in human neurons in the substantia nigra is associated with neurodegeneration in Parkinson’s disease .
Study of Skin Disorders
The compound can be used in the study of skin disorders. An overproduction of melanin is considered to be related to skin disorders .
Eigenschaften
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-11-8-10(2-3-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDGRKADLBQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)

amine](/img/structure/B6361599.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)